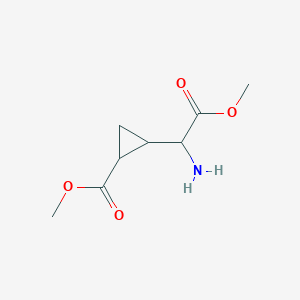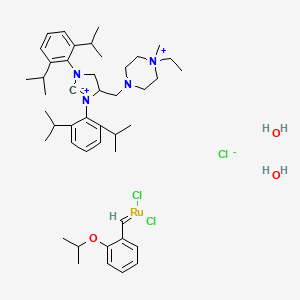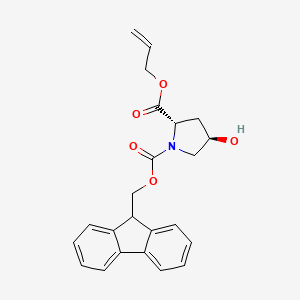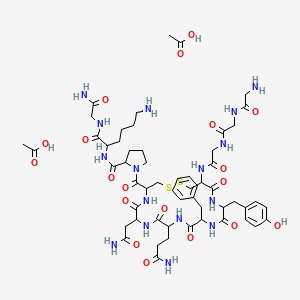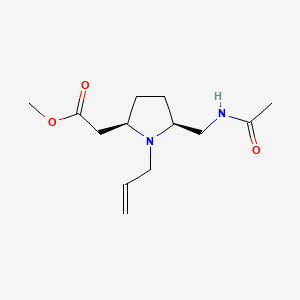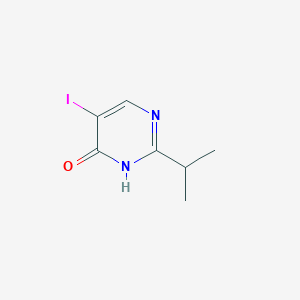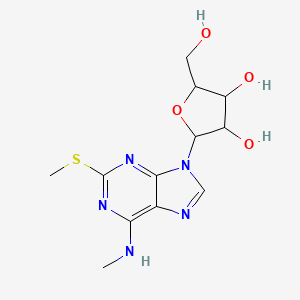
2-Methylthio-N6-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio-N6-methyladenosine is a modified nucleoside found in various RNA molecules. It is characterized by the presence of a methylthio group at the 2-position and a methyl group at the N6-position of the adenosine molecule. This compound plays a crucial role in the regulation of RNA function and stability, and it is found in both prokaryotic and eukaryotic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-N6-methyladenosine typically involves the methylation of adenosine derivatives. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio-N6-methyladenosine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding N6-methyladenosine.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: N6-methyladenosine.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methylthio-N6-methyladenosine involves its incorporation into RNA molecules, where it affects RNA stability, splicing, and translation. The methylthio and methyl groups play a role in the recognition and binding of RNA-binding proteins, which in turn regulate RNA processing and function. The compound interacts with various molecular targets, including RNA methyltransferases and demethylases, which modulate its effects on gene expression .
Comparison with Similar Compounds
2-Methylthio-N6-methyladenosine is similar to other modified nucleosides, such as:
N6-Methyladenosine: Lacks the methylthio group and is involved in similar RNA regulatory processes.
2-Methylthio-N6-isopentenyladenosine: Contains an isopentenyl group instead of a methyl group at the N6-position, which affects its biological activity and function.
Uniqueness: The presence of both the methylthio and methyl groups in this compound makes it unique in its ability to modulate RNA function through multiple pathways. This dual modification allows for more precise regulation of RNA stability and processing compared to other similar compounds .
Properties
Molecular Formula |
C12H17N5O4S |
|---|---|
Molecular Weight |
327.36 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4S/c1-13-9-6-10(16-12(15-9)22-2)17(4-14-6)11-8(20)7(19)5(3-18)21-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
PHFMCMDFWSZKGD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)

![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)
